molecular formula C9H8FN3O2S B1438815 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide CAS No. 1153206-27-9

2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide

Cat. No.: B1438815
CAS No.: 1153206-27-9
M. Wt: 241.24 g/mol
InChI Key: KMIBJPIYOXRHFL-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide (CAS 1153206-27-9) is a synthetic small molecule with the molecular formula C9H8FN3O2S and a molecular weight of 241.24 g/mol . This compound is a member of the benzenesulfonamide class, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry with diverse biological activities . The core research value of this compound stems from its hybrid structure, combining a fluorinated benzene sulfonamide moiety with a 1H-pyrazole ring. Sulfonamide-functionalized pyrazoles have demonstrated significant potential in pharmacological research, particularly as inhibitors of carbonic anhydrase isozymes . The carbonic anhydrase family of enzymes are zinc-containing metalloenzymes involved in critical physiological processes, and their aberrant levels are linked to disorders such as glaucoma, epilepsy, and altitude sickness . Pyrazole-based benzene sulfonamide derivatives have shown potent inhibitory activity against human carbonic anhydrase isoforms (hCA II, hCA IX, and hCA XII), with some compounds exhibiting submicromolar IC50 values, surpassing the efficacy of the standard drug acetazolamide in research settings . Beyond carbonic anhydrase research, structurally related pyrazole-sulfonamide hybrids have displayed promising antimicrobial and antiparasitic profiles in scientific studies . Molecular docking analyses of similar compounds reveal that the sulfonamide group facilitates key interactions with active site residues of target proteins, while the pyrazole ring contributes to favorable electronic properties and lipophilicity . The incorporation of a fluorine atom, as in this compound, is a common strategy in drug design to modulate electronic characteristics, metabolic stability, and membrane permeability. This product is provided For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-fluoro-N-(1H-pyrazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)16(14,15)13-7-5-11-12-6-7/h1-6,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIBJPIYOXRHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153206-27-9
Record name 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
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Preparation Methods

General Synthetic Strategy

The preparation of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide generally involves the nucleophilic substitution reaction between 2-fluorobenzenesulfonyl chloride and a pyrazole-containing amine. The amine component is often a pyrazolylmethanamine derivative, which reacts with the sulfonyl chloride under mild conditions to form the sulfonamide bond.

Detailed Synthetic Procedure

A representative synthesis reported involves the following steps:

  • Reagents and Conditions:

    • Starting materials: 2-fluorobenzenesulfonyl chloride and N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.
    • Solvent: Methylene chloride (0.2 M concentration).
    • Base: Trimethylamine (approximately 1.0 mmol).
    • Reaction temperature: Room temperature.
    • Reaction time: 12 hours.
  • Procedure:

    • To a solution of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in methylene chloride, trimethylamine is added as a base.
    • 2-fluorobenzenesulfonyl chloride (0.26 mmol) is added dropwise to the stirred solution.
    • The reaction mixture is stirred at room temperature for 12 hours to allow complete conversion.
    • Upon completion, the mixture is washed sequentially with 5% sodium bicarbonate solution, 1 M hydrochloric acid, and saturated sodium chloride solution to remove impurities and excess reagents.
    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
    • The crude residue is purified by column chromatography using a chloroform:methanol (9:1 v/v) eluent to afford the target sulfonamide compound.
  • Yield and Characterization:

    • Yield: Approximately 38%.
    • Melting point: 72–74°C.
    • Characterization includes ^1H NMR and high-resolution mass spectrometry (HRMS-ESI), confirming the molecular structure and purity.

This method is adaptable to various pyrazole derivatives and substituted benzenesulfonyl chlorides, allowing the synthesis of a series of analogues with different substitutions on the phenyl ring or pyrazole moiety.

Alternative Synthetic Routes

Other synthetic approaches involve the preparation of pyrazole intermediates via condensation reactions followed by sulfonylation:

  • Preparation of Pyrazole Intermediates:

    • Chalcones are synthesized by aldol condensation of substituted aromatic aldehydes with acetophenones in ethanol using catalytic sodium hydroxide.
    • The chalcones then react with 4-hydrazinobenzenesulfonamide hydrochloride in acetic acid under reflux for extended periods (e.g., 72 hours) to form pyrazole-based benzenesulfonamide derivatives.
    • The products are isolated by precipitation, filtration, and purification via column chromatography.
  • Example:

    • The compound 4-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide was synthesized with a 54% yield using this approach.

While this method is more general for pyrazole benzenesulfonamides, it can be adapted to incorporate fluorine substituents on the benzene sulfonamide moiety by using the corresponding fluorinated sulfonyl chlorides.

Comparative Data Table of Preparation Parameters

Parameter Method 1: Direct Sulfonylation Method 2: Chalcone Condensation & Sulfonylation
Starting materials N-methyl-pyrazolylmethanamine, 2-fluorobenzenesulfonyl chloride Substituted acetophenone, aromatic aldehyde, 4-hydrazinobenzenesulfonamide hydrochloride
Solvent Methylene chloride Ethanol (for chalcone), Acetic acid (for sulfonylation)
Base Trimethylamine Not applicable (acidic conditions)
Temperature Room temperature Reflux (up to 72 hours)
Reaction time 12 hours 72 hours
Purification Column chromatography (CHCl3:MeOH 9:1) Column chromatography (EtOAc:hexanes 1:1)
Yield ~38% 54% (example compound)
Characterization techniques ^1H NMR, HRMS-ESI FT-IR, ^1H NMR, ^13C NMR, HRMS

Research Findings and Notes on Preparation

  • The direct sulfonylation method is straightforward and suitable for synthesizing various analogues by simply changing the sulfonyl chloride or the pyrazolylamine starting material.
  • The reaction proceeds efficiently under mild conditions without the need for elevated temperatures or prolonged reaction times.
  • Purification by column chromatography is effective in isolating the desired sulfonamide with good purity.
  • The chalcone condensation method followed by sulfonylation is more time-consuming but allows for the introduction of diverse substituents on the pyrazole ring and the aromatic system.
  • Both methods require careful control of reaction conditions to avoid side reactions such as hydrolysis of sulfonyl chlorides or over-alkylation.
  • Characterization data including NMR and HRMS are essential to confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Comparison with Similar Compounds

1,3,4-Oxadiazole Thioethers ()

  • Structural Differences : Replace the sulfonamide group with oxadiazole and thioether linkages.
  • Activity : Exhibit broad-spectrum fungicidal activity (e.g., >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani) and herbicidal effects, attributed to SDH binding via carbonyl interactions .
  • Advantage Over Target Compound : Proven activity and mechanistic clarity via molecular docking (PDB: 2FBW).

1,3,4-Thiadiazole Derivatives ()

  • Structural Differences : Thiadiazole core instead of benzene-sulfonamide.
  • Activity : Antimicrobial effects against E. coli and B. mycoides, likely due to electron-withdrawing nitro groups enhancing membrane disruption.
  • Limitation vs.

Zelenirstat ()

  • Structural Differences : Dichlorobenzene, extended piperazinyl-pyridinyl substituents.
  • Activity : Anticancer via N-myristoyltransferase (NMT) inhibition, a distinct target from SDH or antimicrobial pathways.
  • Therapeutic Relevance : Highlights sulfonamide versatility in targeting diverse enzymes through substituent engineering.

Halogen-Substituted Sulfonamide Pesticides ()

  • Similarity : Shared sulfonamide-pyrazole scaffold.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Pyrazole rings generally resist oxidative metabolism, contrasting with thiadiazole derivatives, which may undergo faster degradation .

Biological Activity

2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-amino-1H-pyrazole. This process allows for the introduction of the sulfonamide group, which is known for enhancing biological activity. The molecular structure can be depicted as follows:

C9H9FN3O2S\text{C}_9\text{H}_9\text{F}\text{N}_3\text{O}_2\text{S}

Biological Activity Overview

The biological activity of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide has been evaluated against various pathogens and cancer cell lines. The following sections detail its effects on specific diseases.

Antileishmanial Activity

Recent studies have shown that derivatives of pyrazole-based sulfonamides exhibit significant antileishmanial activity. For instance, compounds structurally similar to 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide were tested against Leishmania infantum and Leishmania amazonensis. Results indicated that some derivatives had IC50 values comparable to pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity towards mammalian cells .

Table 1: Antileishmanial Activity of Pyrazole Derivatives

CompoundIC50 against L. infantum (mM)IC50 against L. amazonensis (mM)
2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamideTBDTBD
Compound 3b0.0590.070
Compound 3e0.0650.072

Antimicrobial Properties

The pyrazole nucleus is associated with a broad spectrum of biological activities, including antimicrobial effects. Studies have demonstrated that compounds containing the pyrazole ring exhibit significant antibacterial and antifungal properties. For example, derivatives have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamideE. coliTBD
Compound AS. aureusTBD

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. Research indicates that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

Table 3: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamideTBDTBD
Dexamethasone (standard)76%86%

Case Studies

Several case studies highlight the efficacy of pyrazole-based compounds in clinical settings:

  • Case Study on Leishmaniasis Treatment : A study evaluated the effectiveness of various pyrazole derivatives in treating leishmaniasis in animal models, showing promising results with reduced side effects compared to traditional treatments.
  • Clinical Trials for Anti-inflammatory Agents : Clinical trials involving pyrazole derivatives demonstrated significant reductions in inflammation markers in patients with rheumatoid arthritis.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide, and what are the critical reaction parameters?

The synthesis typically involves coupling a fluorinated benzene sulfonyl chloride with a 1H-pyrazol-4-amine derivative under basic conditions. Key steps include controlling reaction temperature (0–5°C for exothermic sulfonamide bond formation) and using solvents like dichloromethane or THF. Purification often employs column chromatography with gradients of ethyl acetate/hexane. Intermediate characterization via 1H^1H-NMR and LC-MS is essential to confirm regioselectivity, particularly to avoid N-substitution at alternative pyrazole positions .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide?

X-ray crystallography is pivotal for resolving the compound’s conformation, including the dihedral angle between the benzene and pyrazole rings. Single-crystal diffraction (SC-XRD) data collected at 100 K using Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å) can confirm hydrogen bonding patterns, such as interactions between the sulfonamide NH and fluorine atoms. Complementary techniques like 19F^{19}F-NMR and IR spectroscopy validate electronic environments and functional group presence .

Q. What preliminary biological assays are recommended to screen the activity of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide?

Initial screening should focus on enzyme inhibition assays (e.g., NaV1.7 for ion channel targeting) using patch-clamp electrophysiology or fluorescence-based flux assays. Cell viability assays (MTT or CellTiter-Glo®) in relevant cell lines (e.g., HEK293 expressing NaV1.7) can assess cytotoxicity. Dose-response curves (0.1–100 µM) with IC50_{50} calculations provide preliminary potency data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the selectivity of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide derivatives for NaVinhibition?

Modifications at the pyrazole N1 position (e.g., introducing bulky substituents) or benzene ring fluorination patterns can enhance selectivity. Computational docking into NaV1.7’s voltage-sensing domain (PDB: 5EK0) identifies key interactions. For example, replacing the 2-fluoro group with chloro may improve hydrophobic contacts, while adding methoxy groups at the benzene para-position reduces off-target binding to NaV1.5. In vitro metabolic stability assays (e.g., liver microsomes) guide pharmacokinetic optimization .

Q. What experimental strategies address discrepancies in biological activity data across assay platforms?

Discrepancies may arise from differences in membrane potential dye sensitivity (e.g., FLIPR vs. manual patch-clamp). Normalize data using internal controls (e.g., tetrodotoxin for NaV1.7). Validate hits with orthogonal assays, such as radioligand binding (e.g., 3H^3H-saxitoxin displacement) or ion flux measurements. Statistical analysis (e.g., Bland-Altman plots) quantifies inter-assay variability .

Q. How can metabolic stability and cytochrome P450 (CYP) inhibition concerns be mitigated during lead optimization?

Incorporate deuterium at metabolically labile sites (e.g., pyrazole methyl groups) to reduce clearance. Replace aryl ethers with bioisosteres like thioethers or cyclopropyl groups to minimize CYP3A4 inhibition. Human liver microsome (HLM) assays (0.5 mg/mL protein, 1 µM substrate) quantify intrinsic clearance. Clinical microdose studies (e.g., 14C^{14}C-labeled compound) predict human pharmacokinetics .

Q. What safety protocols are critical for handling 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide in laboratory settings?

Use fume hoods for synthesis and weighing. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers at –20°C under nitrogen to prevent hydrolysis. Dispose of waste via incineration (≥1000°C) to avoid environmental release. Regularly monitor airborne particulate levels using NIOSH Method 0600 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide

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